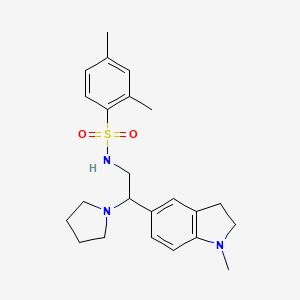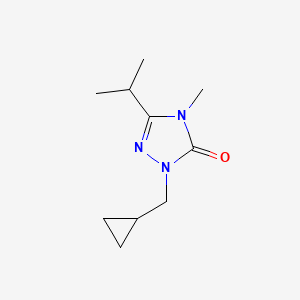![molecular formula C18H24N2O4 B2564994 tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251053-55-9](/img/structure/B2564994.png)
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:
-
Formation of the Indoline Core: : The synthesis begins with the preparation of the indoline core. This can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis. this method often results in low yields due to the harsh acidic conditions .
-
Spirocyclization: : The key step involves the formation of the spirocyclic structure. This can be done through dianion alkylation and subsequent cyclization. For example, ethyl 2-oxindoline-5-carboxylate can be treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to yield the spirocyclic intermediate .
-
Final Modifications: Reductive desulfurization using Raney nickel is often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener chemistry principles to minimize waste and reduce the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the oxindole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, while reduction of the carbonyl group can produce 4-methoxy-2-hydroxyspiro[indoline-3,4’-piperidine]-1’-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a precursor in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a scaffold for the development of drugs targeting various diseases. For instance, spirocyclic oxindoles have been investigated for their ability to inhibit protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer therapy .
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its spirocyclic structure is known to enhance the stability and bioavailability of drugs, making it a valuable component in drug design.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is largely dependent on its interaction with biological targets. For example, in cancer therapy, spirocyclic oxindoles inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor protein and induction of apoptosis in cancer cells . This compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[pyrrolidine-3,3’-oxindole]: Known for its potent anticancer properties due to its ability to inhibit the p53-MDM2 interaction.
Uniqueness
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGIWCRESFLMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)


![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)
![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)

